molecular formula C24H26N2O5S2 B256609 N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide

N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide

Numéro de catalogue B256609
Poids moléculaire: 486.6 g/mol
Clé InChI: PVCQZADJURCLDI-MOSHPQCFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide, also known as BZT-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BZT-1 belongs to the class of thiazolidinone derivatives, which have been shown to possess a wide range of biological activities.

Mécanisme D'action

N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide acts as a dopamine transporter (DAT) inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons, leading to increased dopamine levels in the synaptic cleft. This increased dopamine activity is thought to be responsible for the therapeutic effects of N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has been shown to have a number of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and increased reward-related behavior. N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide is its specificity for the dopamine transporter, which makes it a useful tool for studying dopamine-related processes. However, N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has also been shown to have off-target effects on other neurotransmitter systems, which can complicate its use in experiments. Additionally, N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has a relatively short half-life, which can make it difficult to administer in experiments.

Orientations Futures

There are a number of potential future directions for research on N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide. One area of interest is the use of N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide in the treatment of addiction, particularly cocaine addiction. N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has been shown to reduce cocaine self-administration in animal models, suggesting that it may be a promising treatment option for cocaine addiction.
Another area of interest is the use of N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide in the treatment of Parkinson's disease. N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has been shown to increase dopamine levels in the brain, which is thought to be responsible for its therapeutic effects. Further research is needed to determine the potential efficacy of N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide as a treatment for Parkinson's disease.
In conclusion, N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide acts as a dopamine transporter inhibitor, leading to increased dopamine levels in the brain. N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has a number of potential therapeutic applications, particularly in the treatment of addiction and Parkinson's disease. Further research is needed to determine the full potential of N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide as a therapeutic agent.

Méthodes De Synthèse

N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide can be synthesized by the reaction of ethyl benzyl ketone with thiourea and 3,4,5-trimethoxybenzaldehyde in the presence of acetic acid. The resulting product is then reacted with ethyl chloroacetate to yield N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide.

Applications De Recherche Scientifique

N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and addiction. N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has been shown to increase dopamine levels in the brain, which is thought to be responsible for its therapeutic effects.

Propriétés

Nom du produit

N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide

Formule moléculaire

C24H26N2O5S2

Poids moléculaire

486.6 g/mol

Nom IUPAC

N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C24H26N2O5S2/c1-5-25(14-16-9-7-6-8-10-16)21(27)15-26-23(28)20(33-24(26)32)13-17-11-18(29-2)22(31-4)19(12-17)30-3/h6-13H,5,14-15H2,1-4H3/b20-13-

Clé InChI

PVCQZADJURCLDI-MOSHPQCFSA-N

SMILES isomérique

CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

SMILES canonique

CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.